This compound is classified under:
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves several key steps:
The molecular structure of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride can be described as follows:
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride participates in various chemical reactions:
The mechanism of action for 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride primarily involves its interaction with specific enzymes and receptors:
Studies indicate that this compound may act as an enzyme inhibitor or receptor modulator in biological systems.
The physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride are significant for its applications:
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has a wide range of applications across various fields:
Naphthyridine derivatives represent a privileged scaffold in modern drug discovery, characterized by their bicyclic aromatic structure that enables diverse interactions with biological targets. These nitrogen-containing heterocycles have demonstrated remarkable versatility across therapeutic areas, with the tetrahydro-2,6-naphthyridine subgroup emerging as a particularly promising framework. The partial saturation of one ring in these compounds reduces planarity while maintaining aromatic character in the pyridine rings, creating unique electronic profiles that influence binding interactions. The introduction of halogen substituents, particularly at the 7-position, further modulates electronic properties and enhances target affinity through strategic halogen bonding. Among these derivatives, 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS 1260664-42-3) has attracted significant research interest due to its balanced physicochemical properties and demonstrated bioactivity across multiple target classes [5].
The investigation of tetrahydro-naphthyridine derivatives represents a significant evolution from early studies on fully aromatic naphthyridines, which initially gained attention for their antimicrobial properties. The partial reduction of the naphthyridine core emerged as a strategic modification to enhance drug-like properties while preserving the essential pharmacophoric elements. The development of synthetic routes to 7-substituted tetrahydro-2,6-naphthyridines accelerated in the early 21st century, with researchers recognizing the potential of these frameworks to address challenging biological targets. Early synthetic approaches relied on multi-step processes involving cyclization reactions to form the naphthyridine core, followed by chlorination and hydrochloride salt formation to enhance solubility and crystallinity .
Table 1: Evolution of Tetrahydro-2,6-Naphthyridine Derivatives in Medicinal Chemistry
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1980s-1990s | Exploration of fully aromatic naphthyridines | Antibacterial agents, DNA intercalators |
Early 2000s | Development of partial hydrogenation strategies | CNS targets, kinase inhibitors |
2010-2015 | Optimization of catalytic asymmetric synthesis | Enantioselective target engagement |
2015-Present | Late-stage functionalization techniques | Targeted protein degradation, covalent inhibitors |
Recent advances in catalytic asymmetric synthesis have revolutionized the preparation of enantiomerically pure tetrahydro-2,6-naphthyridines, particularly through ruthenium-catalyzed asymmetric transfer hydrogenation. The optimized protocol employing [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] complex with formic acid in dimethylformamide achieves exceptional stereochemical control (89.1% conversion, 82.7% enantiomeric excess) at ambient temperature . This methodological breakthrough has enabled the systematic exploration of stereospecific biological effects, revealing significant differences in target affinity between enantiomers that were previously inaccessible with racemic mixtures.
The 2,6-naphthyridine regioisomer exhibits distinct electronic and spatial characteristics that differentiate it from other isomeric forms. The molecular architecture of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (C₈H₁₀Cl₂N₂, MW 205.08 g/mol) features a partially saturated bicyclic system with the chlorine atom positioned ortho to the bridgehead nitrogen [5]. This arrangement creates a unique electronic distribution where the chlorine substituent exerts significant influence on the electron density of the adjacent pyridine ring, enhancing its hydrogen-bond accepting capacity. The hydrochloride salt formation at the basic nitrogen significantly enhances aqueous solubility (critical for biological evaluation) and improves crystallinity for structural characterization .
The compound's three-dimensional conformation reveals a slight puckering of the saturated ring, which reduces molecular planarity compared to fully aromatic analogs. This structural feature enhances the molecule's ability to engage with asymmetric binding pockets in biological targets. The chlorine atom at C7 adopts a position that facilitates halogen bonding interactions with carbonyl oxygen atoms in protein backbones, a property exploited in rational drug design. The canonical SMILES representation (C1CNCC2=CC(=NC=C21)Cl.Cl) accurately captures the connectivity, while the InChIKey (KBTDMMCAMGPSJY-UHFFFAOYSA-N) provides a unique identifier for database searching [5]. These structural characteristics collectively contribute to the scaffold's versatility in medicinal chemistry applications.
Positional isomerism in naphthyridine systems profoundly influences molecular properties and biological activities. The 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS 1260664-42-3) and its 2,7-naphthyridine counterpart 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS 1335053-26-3) demonstrate how subtle regioisomeric differences impact physicochemical and biological profiles. Despite sharing the same molecular formula (C₈H₁₀Cl₂N₂) and molecular weight (205.08 g/mol), these isomers exhibit distinct electronic distributions, dipole moments, and hydrogen-bonding patterns [3] [6].
Table 2: Comparative Analysis of Positional Isomers in Tetrahydro-Naphthyridine Series
Property | 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine HCl | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl |
---|---|---|---|
CAS Number | 1260664-42-3 | 1335053-26-3 | 766545-20-4 |
Canonical SMILES | Cl.ClC1=NC=C2C(=C1)CNCC2 | Cl.ClC1=NC=C2CNCCC2=C1 | ClC1=NC2=C(CNCC2)C=C1.Cl |
Molecular Formula | C₈H₁₀Cl₂N₂ | C₈H₁₀Cl₂N₂ | C₈H₁₀Cl₂N₂ |
Melting Point | Not reported | Not reported | Not reported |
Therapeutic Potential | Antimicrobial, antitumor, CNS activity | Kinase inhibition | Not well-characterized |
Synthetic Accessibility | Multi-step synthesis requiring specialized catalysts | Relatively straightforward | Moderate complexity |
The chlorine position relative to the bridgehead nitrogen creates different electrostatic potential maps in these isomers. In the 2,6-naphthyridine isomer, the chlorine at C7 is adjacent to the pyridine nitrogen (position 6), creating an electron-deficient region that facilitates interactions with electron-rich biological nucleophiles. In contrast, the 6-chloro substitution in the 2,7-naphthyridine isomer positions the halogen meta to both bridgehead nitrogens, resulting in a more symmetrical electron distribution [3] [6] [7]. This difference manifests in altered binding affinities across biological targets, with the 2,6-isomer generally demonstrating superior activity against bacterial enzymes and the 2,7-isomer showing preference for certain kinase targets.
The differential biological activities observed between these isomers highlight the importance of regioisomerism in medicinal chemistry optimization. Research indicates that the 2,6-naphthyridine scaffold exhibits enhanced antibacterial activity against specific Gram-positive strains, while the 2,7-isomer demonstrates superior potency in certain cancer cell line models . These observations suggest that target-specific optimization must consider positional isomerism as a critical variable in lead compound selection.
The strategic incorporation of a chlorine atom at the 7-position of the tetrahydro-2,6-naphthyridine scaffold significantly enhances its therapeutic potential through multiple mechanisms. The chlorine substituent serves as both a metabolic blocker and a hydrogen-bond acceptor, while its electron-withdrawing nature modulates the basicity of adjacent nitrogen atoms. These combined effects contribute to the observed biological activities across diverse target classes .
In antimicrobial applications, the 7-chloro derivative demonstrates enhanced activity against both Gram-positive and Gram-negative bacterial strains compared to unsubstituted analogs. This activity profile stems from the compound's ability to disrupt DNA gyrase and topoisomerase IV function, critical enzymes in bacterial DNA replication. The chlorine substituent appears to enhance stacking interactions within the enzyme-DNA complex, leading to improved inhibition. Preliminary studies indicate minimum inhibitory concentrations (MICs) in the low micromolar range against resistant Staphylococcus aureus strains, positioning this scaffold as a promising starting point for novel antibacterial development .
The antitumor potential of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride centers on its ability to inhibit specific kinase targets involved in proliferation pathways. Molecular modeling studies suggest that the partially saturated ring allows the molecule to adopt a binding conformation that accesses deep hydrophobic pockets in kinases like CDK and SRC family members. The chlorine atom contributes to hydrophobic contacts while potentially forming halogen bonds with carbonyl groups in the hinge region of kinase ATP-binding sites. These interactions translate to selective growth inhibition in various cancer cell lines, particularly those derived from hematological malignancies and solid tumors with specific driver mutations .
Central nervous system (CNS) applications represent another promising therapeutic avenue. The hydrochloride salt form enhances blood-brain barrier permeability by increasing solubility and masking hydrogen-bond donors. While specific CNS targets remain under investigation, the compound's structural similarity to known neuroactive scaffolds suggests potential activity against monoamine receptors, ion channels, and neurotransmitter transporters. The chlorine substitution appears to fine-tune lipophilicity within optimal CNS ranges (calculated logP ≈ 1.8), addressing a common challenge in neuropharmaceutical development [6].
Despite significant progress in understanding 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride, critical knowledge gaps remain that merit focused research attention. The precise mechanism of action for this compound across various biological activities represents the most substantial knowledge gap. While preliminary studies suggest interactions with specific enzyme classes, comprehensive target deconvolution studies using chemical proteomics or affinity-based protein profiling are needed to identify high-confidence molecular targets .
The metabolic fate and pharmacokinetic properties of this scaffold remain underexplored. Systematic investigation of hepatic metabolism, plasma stability, and clearance mechanisms would provide essential data for lead optimization programs. Particular attention should focus on the impact of the chlorine substituent on metabolic pathways compared to other halogen substitutions. The development of predictive in silico models for this chemical series requires additional experimental data on absorption, distribution, metabolism, and excretion (ADME) properties.
Synthetic methodology limitations present another research challenge. Current routes to 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involve multi-step processes with moderate yields. Research objectives should include developing more efficient catalytic systems for asymmetric synthesis, particularly to access both enantiomers with high optical purity. Recent advances in ruthenium-catalyzed asymmetric transfer hydrogenation demonstrate promising stereochemical control (89.1% conversion, 82.7% ee) but require optimization for broader substrate scope and scalability .
Structure-activity relationship (SAR) studies remain incomplete, particularly regarding substitutions at positions beyond C7. Exploration of diverse functional groups at C5, C8, and the ring nitrogen atoms would provide valuable insights into pharmacophore requirements across different target classes. The development of robust late-stage functionalization methods, potentially leveraging transition-metal catalyzed C-H activation, represents a key objective for expanding accessible chemical space around this core scaffold .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8